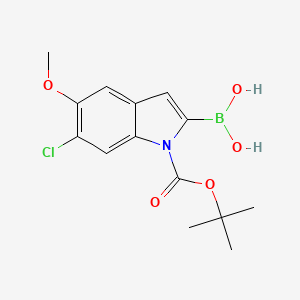

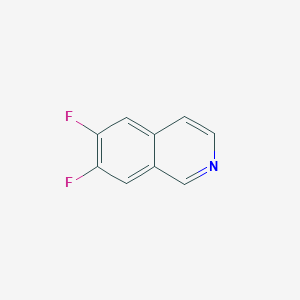

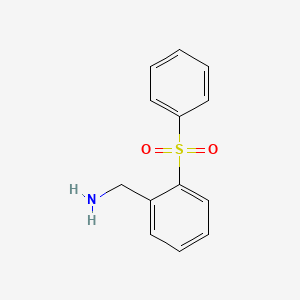

![molecular formula C8H17Cl2N3O B1396950 (2-甲氧基乙基)[(1-甲基-1H-咪唑-2-基)甲基]胺二盐酸盐 CAS No. 1189674-43-8](/img/structure/B1396950.png)

(2-甲氧基乙基)[(1-甲基-1H-咪唑-2-基)甲基]胺二盐酸盐

描述

2-Methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (MEMD) is a versatile and powerful chemical compound with a wide range of applications in scientific research. It is a white, crystalline solid that has been used in a number of biochemical, physiological, and pharmacological studies. MEMD is a derivative of imidazole, a five-membered heterocyclic ring composed of three nitrogen atoms and two carbon atoms. It has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in protein-protein interactions.

科学研究应用

1. 分析毒理学和代谢研究

已进行了有关新型NBOMe衍生物代谢和毒代动力学的研究,包括那些与(2-甲氧基乙基)[(1-甲基-1H-咪唑-2-基)甲基]胺二盐酸盐具有类似结构的衍生物。这些研究侧重于理解药物相互作用、多态性和排泄途径。它们还评估了使用质谱技术在尿液中检测这类化合物 (Richter et al., 2019)。

2. 生物活性的合成和表征

已经探讨了与(2-甲氧基乙基)[(1-甲基-1H-咪唑-2-基)甲基]胺二盐酸盐在结构上相关的化合物的合成和表征研究。这些研究评估了这类化合物的生物活性,包括它们与各种细菌菌株的相互作用 (Uma et al., 2017)。

3. 晶体和分子结构分析

已对具有与目标化学品类似框架的化合物的晶体和分子结构进行了研究,从而揭示了它们的结构特性。这项研究对于理解这些化合物在分子水平上的相互作用机制至关重要 (Richter et al., 2023)。

4. 气相色谱方法的开发

已进行了有关开发气相色谱方法用于分析与目标化合物具有结构相似性的咪唑啉酮类除草剂的研究。这些方法对于在水和土壤等各种基质中进行痕量分析至关重要 (Anisuzzaman et al., 2000)。

作用机制

Target of Action

The primary target of this compound, also known as 2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of various cellular processes, including bronchodilation and anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in cell function . The exact pathways affected can vary depending on the cell type and the specific cyclic nucleotide involved.

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and anti-inflammatory effects, making it potentially useful in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) . The exact molecular and cellular effects would depend on the specific pathways activated by the increased levels of cyclic nucleotides.

属性

IUPAC Name |

2-methoxy-N-[(1-methylimidazol-2-yl)methyl]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.2ClH/c1-11-5-3-10-8(11)7-9-4-6-12-2;;/h3,5,9H,4,6-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVCVPBEEIGNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNCCOC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

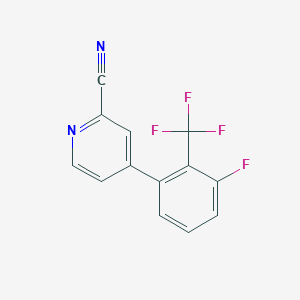

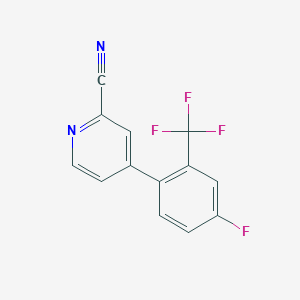

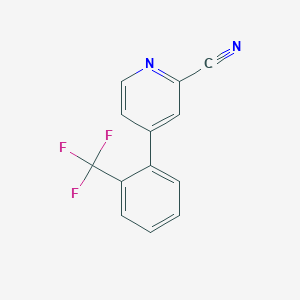

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

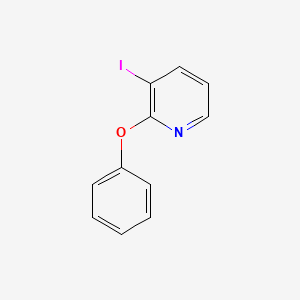

![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)

![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)